molecular formula C23H18O11 B13436689 4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate

4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate

Cat. No.: B13436689
M. Wt: 470.4 g/mol
InChI Key: UBRXSHOWIMHSGR-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acetylation of 5,7-dihydroxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 7-position results in the formation of a ketone, while reduction of the carbonyl group at the 4-position yields a hydroxyl group.

Scientific Research Applications

5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-4H-chromen-4-one: A precursor in the synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate.

    3,4-Bis(acetyloxy)phenyl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple acetyloxy groups and chromone core structure make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18O11

Molecular Weight

470.4 g/mol

IUPAC Name

[2-acetyloxy-4-(3,5-diacetyloxy-7-hydroxy-4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C23H18O11/c1-10(24)30-16-6-5-14(7-17(16)31-11(2)25)22-23(33-13(4)27)21(29)20-18(32-12(3)26)8-15(28)9-19(20)34-22/h5-9,28H,1-4H3

InChI Key

UBRXSHOWIMHSGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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